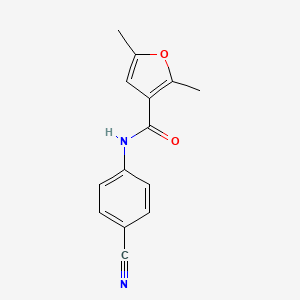
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPB is a small molecule that has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the inhibition of various enzymes and receptors in the body. 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been found to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the cholinergic system. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to inhibit monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile are still being studied. However, several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes and receptors in the body, which may have significant implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile. One potential direction is the development of new drugs based on the structure of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile for the treatment of various diseases. Another potential direction is the study of the biochemical and physiological effects of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile, which may provide valuable insights into its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. The most commonly used method for the synthesis of 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a reducing agent such as palladium-carbon or Raney nickel. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile.
Applications De Recherche Scientifique
4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, 4-Fluoro-3-(piperidin-1-ylmethyl)benzonitrile has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
4-fluoro-3-(piperidin-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-13-5-4-11(9-15)8-12(13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCWDUCYBSOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)


![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)



![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




